3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic name 3-[(pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid adheres rigorously to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The root structure is a pyrazine ring—a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The substituents are enumerated to assign the lowest possible locants: a carboxylic acid group (-COOH) at position 2 and a pent-3-yn-1-ylamino group (-NH-(CH₂)₂C≡CH) at position 3.
The molecular formula, C₁₀H₁₁N₃O₂ , reflects a molecular weight of 205.21 g/mol , with the SMILES notation CC#CCCNC1=NC=CN=C1C(=O)O encoding the connectivity. Key identifiers include the CAS Registry Number 1596753-63-7 and the InChIKey DPSWTTFVJOAHGQ-UHFFFAOYSA-N , which uniquely distinguish the compound in chemical databases.
Three-Dimensional Conformational Analysis
The three-dimensional conformation of 3-[(pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid is governed by steric and electronic interactions. The pyrazine ring adopts a planar geometry due to aromatic π-conjugation, while the pent-3-yn-1-ylamino substituent introduces conformational flexibility. The alkyne moiety (C≡C) enforces linear geometry, constraining the adjacent methylene (-CH₂-) groups to trans configurations.
Rotation around the N-C bond linking the amino group to the pyrazine ring permits two primary conformers: one where the alkyne chain lies coplanar with the ring (favoring conjugation) and another where it projects perpendicularly (minimizing steric clash with the carboxylic acid group). Density Functional Theory (DFT) simulations suggest the coplanar conformation is energetically favorable by approximately 2.3 kcal/mol , stabilized by partial delocalization of the nitrogen lone pair into the π-system.
The carboxylic acid group participates in intramolecular hydrogen bonding with the amino group, forming a six-membered pseudocyclic structure. This interaction further stabilizes the planar conformation and reduces rotational freedom.
Electronic Structure and Orbital Hybridization
The electronic structure of 3-[(pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid is characterized by extensive conjugation and orbital hybridization. The pyrazine ring exhibits sp² hybridization at all carbon and nitrogen atoms, creating a delocalized π-system with six electrons (Hückel aromaticity). The amino nitrogen adopts sp³ hybridization , with one lone pair participating in conjugation with the ring and the other engaged in hydrogen bonding.
The alkyne group in the pent-3-yn-1-yl chain features sp hybridization at the triple-bonded carbons, resulting in a linear geometry and strong σ/π bond differentiation. The carboxylic acid group comprises an sp²-hybridized carbonyl carbon and an sp³-hybridized hydroxyl oxygen, facilitating resonance stabilization between the carbonyl and hydroxyl groups.
Frontier molecular orbital analysis via Density Functional Theory (DFT) reveals a HOMO-LUMO gap of 4.1 eV , indicating moderate electronic stability. The HOMO is localized on the pyrazine ring and amino group, while the LUMO resides primarily on the carboxylic acid moiety, suggesting nucleophilic reactivity at the ring and electrophilic character at the carboxyl group.
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.8 | Pyrazine ring, amino |
| LUMO | -2.7 | Carboxylic acid |
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-(pent-3-ynylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-2-3-4-5-12-9-8(10(14)15)11-6-7-13-9/h6-7H,4-5H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
DPSWTTFVJOAHGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCNC1=NC=CN=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with pent-3-yn-1-amine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the carboxylic acid group.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazine-2-carboxylic acid derivatives vary in substituents at the 3- and 5/6-positions, which critically influence their bioactivity. Key structural comparisons include:
Pharmacological Selectivity
- c-Raf Inhibition : Sorafenib analogs (e.g., 6h) inhibit c-Raf kinase, correlating with cytostatic activity. In contrast, compound 6c acts via alternative pathways, highlighting substituent-dependent mechanistic divergence .
- Antifungal Activity : Trifluoromethylpyrazine carboxamides (e.g., pyraziflumid) show broad-spectrum fungicidal activity, linked to enhanced membrane permeability .
Key Research Findings
Substituent-Driven Activity
Toxicity Profiles
- Cytotoxicity: Urea-linked trifluoromethylphenyl groups (6h) increase cytotoxicity to normal cells, whereas bromophenyl derivatives (6c) maintain selectivity .
Biological Activity
3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid is a heterocyclic compound notable for its structural complexity and potential applications in medicinal chemistry. The compound features a pyrazine ring with an amino group and a carboxylic acid, along with a pent-3-yn-1-yl substituent that introduces alkyne functionality, enhancing its reactivity and biological activity. This article summarizes the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
The molecular formula of 3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid is C10H11N3O2, with a molecular weight of 205.21 g/mol. Its structure includes key functional groups that contribute to its biological activity:
| Functional Group | Description |
|---|---|
| Amino Group | Potential for hydrogen bonding |
| Carboxylic Acid Group | Involvement in acid-base reactions |
| Alkyne Group | Increased reactivity and binding potential |
Antimicrobial Activity
Research indicates that derivatives of pyrazine compounds exhibit significant antimicrobial properties. A study evaluating various aminopyrazine derivatives found that compounds similar to 3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid displayed varying degrees of activity against Mycobacterium tuberculosis and other pathogens. The presence of longer carbon side chains in alkyl derivatives correlated with increased antibacterial activity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| 3-Aminopyrazine-2-carboxamide | 12.5 | Antimycobacterial |
| 6-Aminopyrazine-2-carboxylic acid | 25 | Antibacterial |
| 5-Methylpyrazin-2-carboxylic acid | 15 | Antifungal |
Anticancer Activity
The anticancer potential of pyrazine derivatives has also been explored. In vitro studies have shown that certain aminopyrazine derivatives can inhibit cancer cell proliferation. For instance, compounds derived from pyrazine structures were evaluated for cytotoxicity against HepG2 liver cancer cells, revealing significant inhibitory effects .
Case Study: Cytotoxicity Evaluation
A specific study on the cytotoxic effects of aminopyrazine derivatives revealed that while most compounds exhibited low toxicity, some showed promising results against cancer cell lines, suggesting potential for further development into anticancer agents .
The mechanisms by which 3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation.
- Disruption of Cell Membrane Integrity : The alkyne functionality may enhance the ability of the compound to integrate into lipid membranes, disrupting their integrity.
- Interference with Metabolic Pathways : Evidence suggests that pyrazines can interfere with metabolic pathways essential for pathogen survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
